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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)benzonitrile

Cat. No.: B1349252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential biological significance of 4'-(4-Chlorophenyl)benzonitrile.

The information is intended to support research and development activities in the fields of

medicinal chemistry, materials science, and related disciplines.

Chemical Identity
IUPAC Name: 4'-chloro-[1,1'-biphenyl]-4-carbonitrile[1]

Synonyms:

4-(4-Chlorophenyl)benzonitrile[1]

4'-Chloro-4-cyanobiphenyl

4-Cyano-4'-chlorobiphenyl

4'-Chlorobiphenyl-4-carbonitrile[1]

Molecular Structure:

Caption: Molecular structure of 4'-(4-Chlorophenyl)benzonitrile.
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Physicochemical Properties
A summary of the key physicochemical properties of 4'-(4-Chlorophenyl)benzonitrile is

presented in the table below. It is important to note that experimentally determined values for

some properties of this specific compound are not readily available in the literature. In such

cases, data for the closely related compound, 4-chlorobiphenyl, is provided for reference and

comparative purposes.

Property Value Reference

Molecular Formula C₁₃H₈ClN [2]

Molecular Weight 213.66 g/mol [2]

Melting Point Not available

Reference: 4-chlorobiphenyl 77.7 °C [3]

Boiling Point Not available

Reference: 4-chlorobiphenyl 130 °C at 1 mmHg [3]

Solubility
Soluble in nonpolar organic

solvents and biological lipids.
[4]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4'-(4-

Chlorophenyl)benzonitrile. While a complete set of spectra for this specific compound is not

widely published, data for the parent compound, [1,1'-biphenyl]-4-carbonitrile, and the related

4-chlorobiphenyl are available and can provide valuable insights.

Mass Spectrometry (MS): The exact mass of 4'-(4-Chlorophenyl)benzonitrile is 213.034527

g/mol .[1] Mass spectrometry data for the parent biphenylcarbonitrile shows a molecular ion

peak at m/z 179.

Infrared (IR) Spectroscopy: The IR spectrum of [1,1'-biphenyl]-4-carbonitrile shows

characteristic peaks for the nitrile group (C≡N stretch) and aromatic C-H and C=C vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for [1,1'-

biphenyl]-4-carbonitrile are available and can be used as a basis for predicting the spectrum

of its chlorinated derivative.

Experimental Protocols: Synthesis
The synthesis of 4'-(4-Chlorophenyl)benzonitrile can be achieved through various cross-

coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely

used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic

acids, making it a suitable approach for the synthesis of this biphenyl derivative.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

4-bromobenzonitrile

4'-(4-Chlorophenyl)benzonitrile

4-chlorophenylboronic acid

Pd Catalyst
(e.g., Pd(PPh3)4)

Base
(e.g., Na2CO3)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical, based on standard Suzuki-Miyaura conditions):

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a

palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
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Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic

solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium

carbonate or potassium carbonate).

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for

15-30 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product

can be purified by column chromatography on silica gel using an appropriate eluent system

(e.g., a hexane/ethyl acetate gradient) to afford the pure 4'-(4-Chlorophenyl)benzonitrile.

Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research on the biological activity, mechanism of

action, and signaling pathway involvement of 4'-(4-Chlorophenyl)benzonitrile. However, studies

on the related compound, 4-chlorobiphenyl (a polychlorinated biphenyl, PCB congener),

provide some indications of potential biological effects that warrant further investigation for the

title compound.

Metabolic Activation and Potential Carcinogenicity of 4-Chlorobiphenyl:

Research has shown that 4-chlorobiphenyl can undergo metabolic activation in vivo.[5] This

process involves hydroxylation and subsequent oxidation to form reactive quinone metabolites.

[5] These metabolites have been demonstrated to possess initiating activity in a rat liver cancer

model, suggesting a potential carcinogenic risk.[5][6]

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to other biphenyls and chlorinated aromatic compounds, 4'-(4-

Chlorophenyl)benzonitrile could potentially interact with various signaling pathways. The

following diagram illustrates a hypothetical workflow for investigating such interactions.
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4'-(4-Chlorophenyl)benzonitrile
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(e.g., Cell-based assays, Kinase panels)
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Mechanism of Action Studies
(e.g., Target identification, Pathway analysis)

In Vivo Efficacy and Toxicity Studies

Preclinical and Clinical Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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